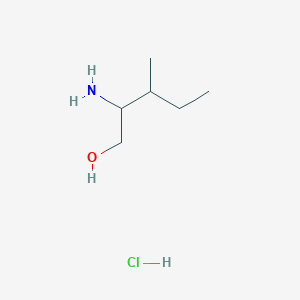

2-Amino-3-methylpentan-1-ol hydrochloride

Description

2-Amino-3-methylpentan-1-ol hydrochloride is a primary amine hydrochloride derivative characterized by a branched pentanol backbone substituted with an amino group at position 2 and a hydroxyl group at position 1. The hydrochloride salt enhances its stability and solubility in polar solvents, making it relevant for synthetic and pharmaceutical applications. This discontinuation may reflect challenges in synthesis, regulatory constraints, or reduced industrial demand.

Properties

IUPAC Name |

2-amino-3-methylpentan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-3-5(2)6(7)4-8;/h5-6,8H,3-4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEHCGJWYOKYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 2-amino-3-methylpentan-1-ol hydrochloride generally follows a multi-step synthetic route starting from a suitably protected amino acid or amino alcohol precursor. The main steps involve:

- Protection of amino and hydroxyl groups to prevent side reactions.

- Functional group transformations to introduce the methyl substituent at the 3-position.

- Deprotection and salt formation with hydrochloric acid to yield the hydrochloride salt.

Detailed Synthetic Route Example

A representative synthetic method adapted from recent research involves the following steps:

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Protection of hydroxyl and amino groups | Use of Boc (tert-butyloxycarbonyl) for amino protection and acetal formation for hydroxyl protection; reagents include 2,2-dimethoxypropane and BF3·Et2O at 0 °C to room temperature | Formation of protected intermediate with stable Boc and acetal groups |

| 2 | Introduction of methyl substituent at the 3-position | Alkylation or homologation reactions under controlled conditions, often involving organometallic reagents or reductive amination | Methyl group introduced stereoselectively |

| 3 | Deprotection of Boc and acetal groups | Acidic conditions or hydrogenolysis depending on protecting groups used | Free amino alcohol obtained |

| 4 | Formation of hydrochloride salt | Reaction with aqueous hydrochloric acid under controlled pH and temperature | This compound isolated as pure crystalline salt |

This approach ensures high stereochemical fidelity and purity, with typical yields ranging from 74% to 98% in various steps, as reported in analogous syntheses of related amino alcohols.

Extraction and Purification Techniques

After synthesis, the crude amino alcohol is typically purified by:

- Extraction using organic solvents such as chloroform:isopropanol mixtures.

- Drying over anhydrous magnesium sulfate or sodium sulfate.

- Filtration and concentration under reduced pressure.

- Column chromatography using silica gel pre-saturated with triethylamine to prevent amino group protonation, eluted with mixtures of methanol and dichloromethane.

These steps are crucial to remove impurities and ensure the final compound meets high purity standards for research and application.

Formation of Hydrochloride Salt

The final step involves converting the free amino alcohol into its hydrochloride salt by reaction with hydrochloric acid:

- Typically performed in aqueous media.

- Temperature and pH are carefully controlled to maximize yield and avoid decomposition.

- The salt formation enhances compound stability and facilitates handling and storage.

This step is straightforward but critical for obtaining the desired salt form used in pharmaceutical contexts.

Research Findings and Comparative Analysis

Research data indicate that protecting group strategies and reaction conditions significantly influence the yield and stereochemical outcome. For example:

| Parameter | Effect on Synthesis | Optimal Conditions |

|---|---|---|

| Protecting Groups | Stability of intermediates and prevention of side reactions | Boc for amino, acetal for hydroxyl groups |

| Reaction Temperature | Influences stereoselectivity and reaction rate | 0 °C to room temperature for protection; 50 °C for alkylation steps |

| Solvent System | Extraction efficiency and purity | Chloroform:isopropanol (3:1) for extraction; ethyl acetate for washing |

| Purification Method | Removal of impurities and isolation of product | Silica gel chromatography with triethylamine saturation |

These parameters are optimized to balance yield, purity, and stereochemical integrity.

Summary Table of Preparation Method Attributes

| Aspect | Details |

|---|---|

| Starting Materials | Protected amino alcohol derivatives (e.g., Boc-L-serine methyl ester) |

| Key Reagents | 2,2-Dimethoxypropane, BF3·Et2O, organometallic alkylating agents, HCl |

| Protection Strategy | Boc for amino groups, acetal for hydroxyl groups |

| Reaction Conditions | 0 °C to 50 °C, controlled pH for salt formation |

| Purification | Organic extraction, drying agents, silica gel chromatography |

| Yield Range | 74% to 98% for intermediate steps; overall high yield for final product |

| Final Product Form | Crystalline hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methylpentan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Primary or secondary amines.

Substitution: Various substituted amines or amides.

Scientific Research Applications

2-Amino-3-methylpentan-1-ol hydrochloride is utilized in several scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.

Industry: Used in the production of specialty chemicals and as an intermediate in the manufacture of other compounds .

Mechanism of Action

The mechanism of action of 2-Amino-3-methylpentan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can modulate signaling pathways by interacting with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride (EP 4 374 877 A2)

- Structure: Contains a methyl ester group at position 1, a methylamino group at position 2, and a geminal dimethyl group at position 3.

- Synthesis : Prepared via deprotection of a tert-butyloxycarbonyl (Boc)-protected intermediate using HCl in dioxane, yielding 100% conversion .

- Key Differences: Functional Groups: Lacks a hydroxyl group but includes an ester, which increases lipophilicity compared to 2-amino-3-methylpentan-1-ol hydrochloride. Applications: Likely used in peptide synthesis or as a chiral building block due to its stereochemical purity (confirmed by $ ^1 \text{H-NMR} $) .

4-Methoxy-4-methylpentan-1-amine Hydrochloride (WIPO Patent)

- Structure : Features a methoxy group at position 4 and an amine at position 1.

- Synthesis: Derived from alkylation of a pentanol derivative using methyl iodide (MeI) and potassium hydride (KH) in tetrahydrofuran (THF) .

- Key Differences: Substituent Effects: The methoxy group enhances steric hindrance and may reduce nucleophilicity compared to the hydroxyl group in this compound.

Cyclopropyl(2-fluoropyridin-4-yl)methanamine Dihydrochloride (CymitQuimica)

- Structure : A bicyclic compound with a cyclopropane ring and a fluoropyridine moiety.

- Availability: Also discontinued, similar to this compound .

- Key Differences: Aromaticity: The fluoropyridine group introduces aromaticity and electron-withdrawing effects, which are absent in the aliphatic this compound. Biological Activity: Fluorinated aromatic amines often exhibit enhanced bioavailability and CNS penetration, suggesting divergent pharmacological applications.

Comparative Data Table

Research Implications and Limitations

- Synthetic Challenges: The discontinuation of this compound may relate to complex purification or low yields, whereas analogs like the methyl ester derivative are more synthetically accessible .

- Functional Group Impact : Hydroxyl groups confer higher polarity and hydrogen-bonding capacity compared to methoxy or ester groups, influencing solubility and biological interactions.

- Analytical Gaps: Limited chromatographic or spectroscopic data (e.g., HPLC, $ ^13 \text{C-NMR} $) for direct comparison are noted; further studies are needed to quantify stability and reactivity differences.

Biological Activity

2-Amino-3-methylpentan-1-ol hydrochloride, also known as L-Isoleucinol, is a chemical compound with the molecular formula C6H16ClNO. It is recognized for its unique structural features, which confer specific biological activities and make it valuable in various scientific fields, including biochemistry and pharmacology. This article delves into the compound's biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C6H16ClNO

- Molecular Weight : 151.66 g/mol

- IUPAC Name : this compound

This compound exhibits its biological effects primarily through interactions with enzymes and cellular receptors. The amino group in its structure allows for hydrogen bonding with active sites on enzymes, potentially altering their activity. Additionally, this compound can modulate signaling pathways by interacting with G-protein coupled receptors (GPCRs), influencing various biological processes such as metabolism and cell signaling.

Enzyme Interaction

Research indicates that this compound may play a role in enzyme mechanisms. It has been implicated in:

- Metabolic Enzymes : Influencing the activity of metabolic enzymes involved in energy production.

- Proteases : Acting as a substrate or inhibitor for specific proteases, which are crucial in protein degradation and processing.

Pharmacological Potential

The compound has shown promise in several therapeutic areas:

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.

- Neuroprotective Effects : Investigations into its role in neuronal signaling pathways indicate possible neuroprotective properties, making it a candidate for research in neurodegenerative diseases.

Case Study Overview

A review of current literature reveals diverse applications of this compound:

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to similar compounds to highlight its unique properties:

| Compound Name | Similarity | Unique Feature |

|---|---|---|

| 2-Amino-4-methylpentan-3-ol hydrochloride | Structural similarity | Different reactivity patterns |

| 2-Amino-3-methylbutan-1-ol hydrochloride | Structural similarity | Distinct biological activities |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Amino-3-methylpentan-1-ol hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common synthesis involves reacting 2-amino-3-methylpentan-1-ol with hydrochloric acid under controlled pH and temperature. Optimization includes:

- Temperature : Maintaining 0–5°C during acid addition to prevent side reactions.

- Solvent Choice : Polar solvents like ethanol or water improve solubility of intermediates.

- Stoichiometry : A 1:1 molar ratio of amine to HCl ensures complete salt formation.

Post-reaction, vacuum distillation or recrystallization in ethanol enhances purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the presence of methyl, amino, and hydroxyl groups. Chemical shifts for the hydroxyl proton (~1.5–2.0 ppm) and methyl groups (~0.8–1.2 ppm) are critical .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (m/z 139.62 g/mol for the free base) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical configuration and hydrogen bonding in the crystalline salt form .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The compound’s stereochemistry at C2 and C3 affects reaction kinetics. For example:

- Stereoselectivity : The (2R,3R) configuration shows slower reaction rates with bulky electrophiles due to steric hindrance from the methyl group.

- Mechanistic Insight : Kinetic studies using chiral HPLC and deuterium labeling reveal retention or inversion of configuration during substitution .

Q. What strategies can resolve contradictions in reported solubility and stability data under varying pH conditions?

- Methodological Answer :

- pH-Dependent Stability : The compound is stable in acidic media (pH < 4) but undergoes hydrolysis above pH 6. Use buffered solutions (e.g., citrate buffer) for long-term storage .

- Contradiction Analysis : Conflicting solubility data in water (e.g., 50 mg/mL vs. 30 mg/mL) may arise from polymorphic forms. Differential Scanning Calorimetry (DSC) identifies polymorphs, while dynamic light scattering (DLS) measures aggregation .

Applications in Scientific Research

Q. What role does this compound play in synthesizing biologically active molecules, such as anti-inflammatory agents?

- Methodological Answer : The compound serves as a chiral building block in:

- Peptide Mimetics : Its amino and hydroxyl groups enable coupling with carboxylic acids (e.g., via EDC/HOBt activation) to create β-amino alcohol derivatives with anti-inflammatory activity .

- Heterocyclic Synthesis : Condensation with ketones or aldehydes yields pyrimidine analogs, which are screened for COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.